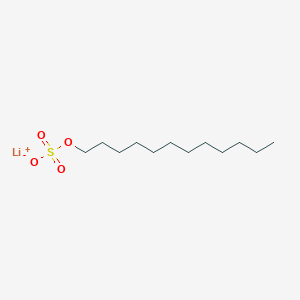
lithium;dodecyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “lithium;dodecyl sulfate” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. The compound’s molecular formula, structure, and other basic properties can be found in the PubChem database.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “lithium;dodecyl sulfate” involves multiple steps, including specific reaction conditions and reagents. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent] at [specific temperature and pressure].
Step 3: Final purification and isolation of the compound using [techniques such as chromatography].
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Large-scale reactors: to handle the volume of reactants.
Automated systems: to control temperature, pressure, and reaction time.
Purification processes: such as crystallization or distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Compound “lithium;dodecyl sulfate” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [specific products].
Reduction: Reaction with reducing agents to yield [specific products].
Substitution: Reaction where one functional group is replaced by another, often using [specific reagents].
Common Reagents and Conditions:
Oxidizing Agents: [Examples of oxidizing agents] under [specific conditions].
Reducing Agents: [Examples of reducing agents] under [specific conditions].
Substitution Reagents: [Examples of substitution reagents] under [specific conditions].
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [specific product], while reduction may produce [another product].
Scientific Research Applications
Compound “lithium;dodecyl sulfate” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
Mechanism of Action
The mechanism by which compound “lithium;dodecyl sulfate” exerts its effects involves:
Molecular Targets: Interaction with specific molecular targets such as enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, leading to [specific biological effects].
Detailed Mechanism: The compound binds to [specific target], causing [specific changes] that result in [desired effect].
Comparison with Similar Compounds
Compound A: [Description of Compound A and its properties].
Compound B: [Description of Compound B and its properties].
Compound C: [Description of Compound C and its properties].
Comparison:
Uniqueness: Compound “lithium;dodecyl sulfate” is unique due to its [specific structural feature] and [specific property].
Differences: Compared to similar compounds, “this compound” has [specific differences] in terms of [reactivity, stability, or application].
This detailed article provides a comprehensive overview of compound “this compound,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
lithium;dodecyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4S.Li/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVGRULMIQXYNE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCCCCCCCOS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCCCCCCCCCCCOS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25LiO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
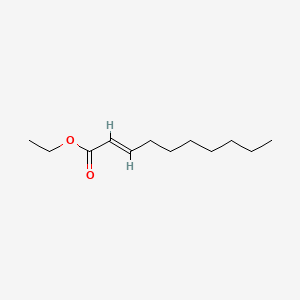
![potassium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B7802154.png)
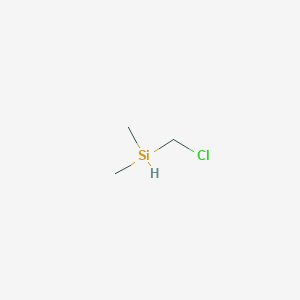
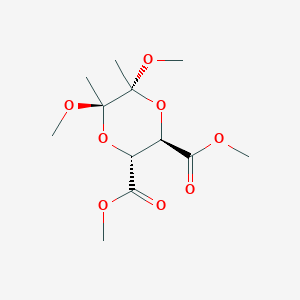
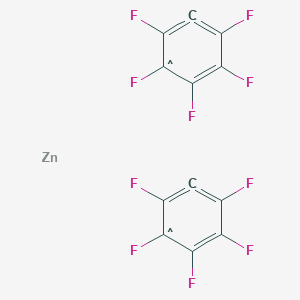
![[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]azanium;chloride](/img/structure/B7802168.png)
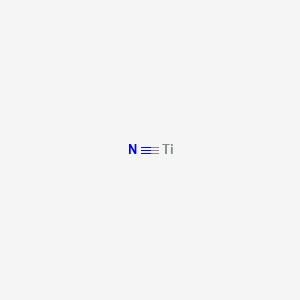
![2-[(Z)-(3-chloro-4-oxoniumylidenecyclohexa-2,5-dien-1-ylidene)-[3-chloro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]benzenesulfonate](/img/structure/B7802185.png)
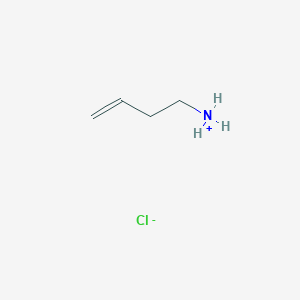
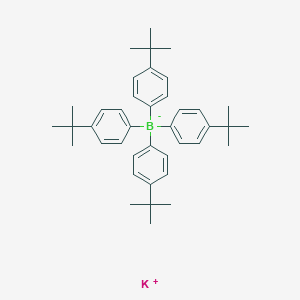
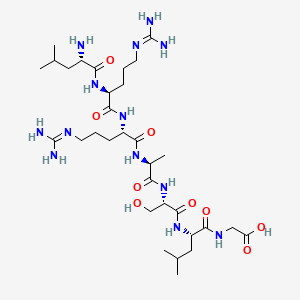
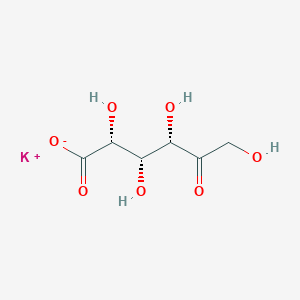
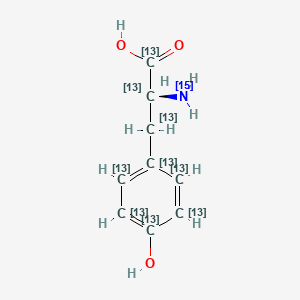
![(7R)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane](/img/structure/B7802236.png)
